molecular formula C23H19N5O3S2 B2412004 1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1243096-32-3

1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2412004
CAS RN: 1243096-32-3
M. Wt: 477.56
InChI Key: HXFJHVOOFRYGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H19N5O3S2 and its molecular weight is 477.56. The purity is usually 95%.
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Scientific Research Applications

One-pot Synthesis and Antioxidant Activity

Research has explored the synthesis of novel compounds through one-pot methods, leading to the creation of structures that exhibit significant antioxidant activities. For example, novel pyrimido[4,5-c]isoquinolines and 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines were synthesized, with some compounds demonstrating potent antioxidant activity, comparable to the standard drug Trolox (S. Narsimha, K. Battula, V. Nagavelli, 2018). This suggests potential applications in developing antioxidant agents.

Antitumor and Antibacterial Activities

Several studies have focused on the synthesis of compounds with potential antitumor and antibacterial properties. For instance, new morpholinylchalcones were utilized to construct compounds that were tested for in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Some compounds exhibited promising activities, indicating their potential in cancer therapy (Zeinab A. Muhammad et al., 2017). Similarly, compounds synthesized from 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinolines showed antibacterial effects, highlighting their potential use in combating bacterial infections (H. Hassaneen et al., 2011).

Structural and Vibrational Properties Studies

The structural and vibrational properties of similar compounds have been studied to understand their molecular configurations better. For instance, the synthesis, crystal structure, vibrational properties, and DFT studies of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one were conducted to analyze the intermolecular interactions within the crystal structure (Hong Sun et al., 2021). These studies provide valuable insights into the physical and chemical properties of such compounds, essential for their potential applications in materials science and pharmaceutical development.

properties

IUPAC Name

12-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-8-(furan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c29-19(26-9-7-15-4-1-2-5-16(15)12-26)14-33-23-25-24-22-27(13-17-6-3-10-31-17)21(30)20-18(28(22)23)8-11-32-20/h1-6,8,10-11H,7,9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFJHVOOFRYGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C4N3C5=C(C(=O)N4CC6=CC=CO6)SC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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